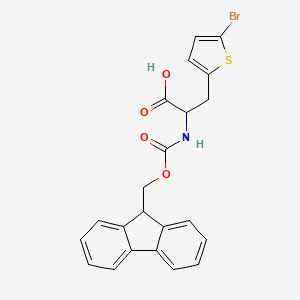
Fmoc-3-(5-bromo-2-thienyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-2-(5-bromothienyl)alanine is a compound that has gained attention in scientific research due to its unique physical and chemical properties. It is a derivative of alanine, an amino acid, and features a 5-bromothienyl group attached to the alanine backbone. The compound is often used in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for Fmoc-L-2-(5-bromothienyl)alanine are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods ensure high purity and yield, making the compound suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-2-(5-bromothienyl)alanine can undergo several types of chemical reactions, including:
Oxidation: The bromothienyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while substitution reactions can produce a variety of functionalized alanine derivatives .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-L-2-(5-bromothienyl)alanine is used in solid-phase peptide synthesis. Its unique structure allows for the incorporation of the bromothienyl group into peptides, which can be useful for studying protein interactions and functions .
Biology
In biological research, the compound is used to create modified peptides that can be used as probes or inhibitors in various biochemical assays. These modified peptides can help elucidate the roles of specific amino acids in protein function .
Medicine
In medicine, Fmoc-L-2-(5-bromothienyl)alanine is being explored for its potential use in drug development. The bromothienyl group can enhance the binding affinity of peptides to their target proteins, making it a valuable tool in the design of therapeutic agents .
Industry
In the industrial sector, the compound is used in the production of specialized peptides for research and development purposes. Its unique properties make it suitable for various applications, including the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of Fmoc-L-2-(5-bromothienyl)alanine involves its incorporation into peptides, where it can interact with specific molecular targets. The bromothienyl group can form non-covalent interactions with proteins, enhancing the stability and binding affinity of the peptides. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-alanine: A simpler derivative of alanine without the bromothienyl group.
Fmoc-L-2-amino-4-bromo-4-pentenoic acid: Another brominated amino acid derivative with different structural features.
Uniqueness
Fmoc-L-2-(5-bromothienyl)alanine is unique due to the presence of the 5-bromothienyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to interact with proteins and other biomolecules, making it a valuable tool in various research applications .
Properties
IUPAC Name |
3-(5-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO4S/c23-20-10-9-13(29-20)11-19(21(25)26)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNLVFDGUSJGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(S4)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
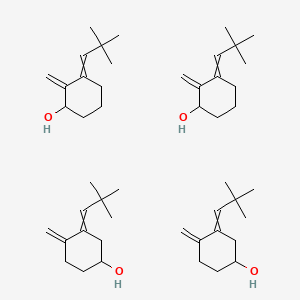
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13386461.png)

![Ethyl 15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate](/img/structure/B13386468.png)
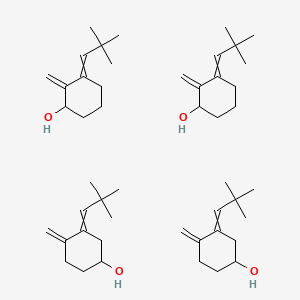
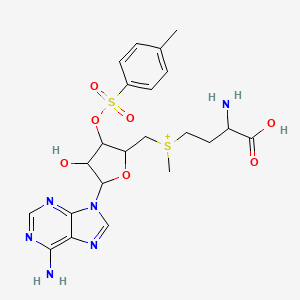

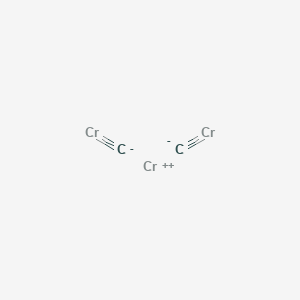
![2-[[2-[(2-Acetamido-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B13386512.png)
![2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid](/img/structure/B13386515.png)
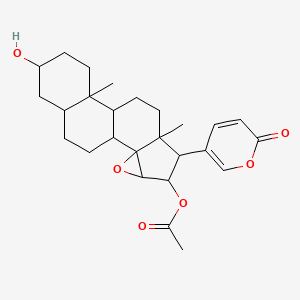
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-(methylsulfanyl)butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13386523.png)
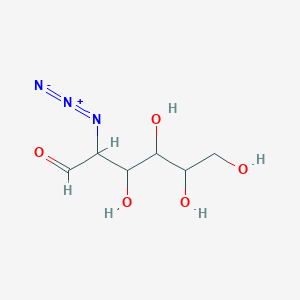
![(3,3-Dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B13386552.png)
